molecular formula C23H19N5O3 B126344 (1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione CAS No. 157075-58-6

(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione

Cat. No. B126344
M. Wt: 413.4 g/mol
InChI Key: SIIMITFGYHVBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione is a natural product found in Aspergillus flavipes with data available.

Scientific Research Applications

Synthesis Methods

The compound "(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione" belongs to a class of compounds with complex heterocyclic structures. Research indicates efficient synthesis methods for similar compounds, such as the three-component condensation reaction used to synthesize spiro[benzopyrazoloquinoline-indoline]triones and spiro[acenaphthylenebenzopyrazoloquinoline]triones, which might be relevant for the synthesis of the compound (Dabiri et al., 2011). Additionally, the synthesis of related compounds, such as fiscalin B and its chloro derivative, is achieved through microwave-assisted polycondensation, demonstrating the complexity and the necessity of sophisticated techniques for these compounds (Long et al., 2021).

Structural Analysis

The absolute configuration and structural elucidation of complex compounds like the one mentioned are critical for understanding their biological activities. Studies have used techniques like X-ray crystallography and electronic circular dichroism (ECD) spectra analysis to determine the absolute configuration of complex molecules. For instance, the structure of non-natural (+)-fiscalin B was established by X-ray crystallography, and the absolute configuration of naturally occurring fiscalin B was confirmed through comparison of calculated and experimental ECD spectra (Long et al., 2021).

Biological Activity and Applications

Modulation of Biological Activities

Compounds with similar structural features have been reported to possess significant biological activities. For instance, specific spirooxoindolepyrrolidine derivatives have been designed as modulators of p53 activity, a crucial protein in the regulation of the cell cycle and apoptosis. These compounds have shown potential in inhibiting the growth of various human tumor cells, indicating the therapeutic potential of structurally complex compounds (Gomez-Monterrey et al., 2010).

Antimicrobial Properties

Furthermore, compounds with pyrazoline and pyrazole derivatives, which might share structural similarities with the target compound, have been synthesized and tested for their antimicrobial activity. They have shown effectiveness against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans, suggesting potential applications in combating infections (Hassan, 2013).

properties

CAS RN

157075-58-6

Product Name

(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione

Molecular Formula

C23H19N5O3

Molecular Weight

413.4 g/mol

IUPAC Name

12-methylspiro[2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene-16,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,14-trione

InChI

InChI=1S/C23H19N5O3/c1-22-20-25-14-8-4-2-6-12(14)19(31)28(20)16(18(30)26-22)10-23(22)13-7-3-5-9-15(13)27-17(29)11-24-21(23)27/h2-9,16,21,24H,10-11H2,1H3,(H,26,30)

InChI Key

SIIMITFGYHVBGG-UHFFFAOYSA-N

SMILES

CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2

Canonical SMILES

CC12C3=NC4=CC=CC=C4C(=O)N3C(CC15C6NCC(=O)N6C7=CC=CC=C57)C(=O)N2

synonyms

spiroquinazoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione
Reactant of Route 2
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione
Reactant of Route 3
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione
Reactant of Route 4
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione
Reactant of Route 5
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione
Reactant of Route 6
(1R-(1alpha,4alpha,13R*(S*)))-1',9'a-Dihydro-1-methylspiro(1,4-ethano-2H-pyrazino(2,1-b)quinazoline-13,9'-(9H)imidazo(1,2-a)indole)-3,3',6(1H,2'H,4H)-trione

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